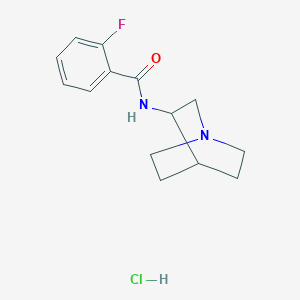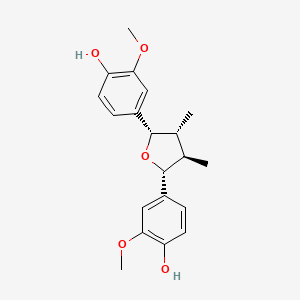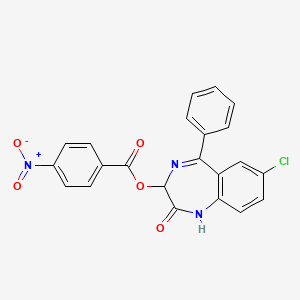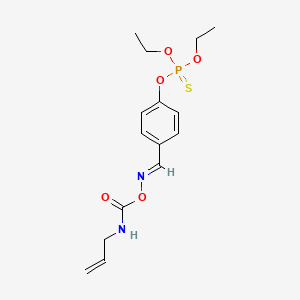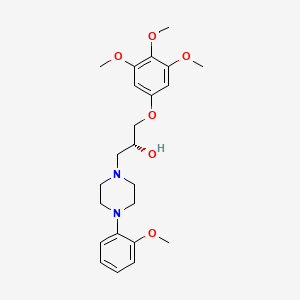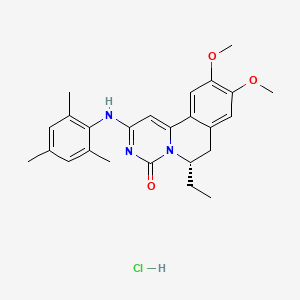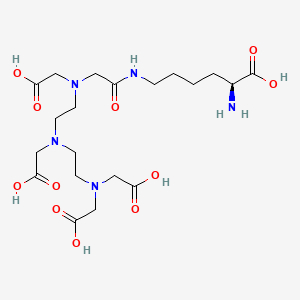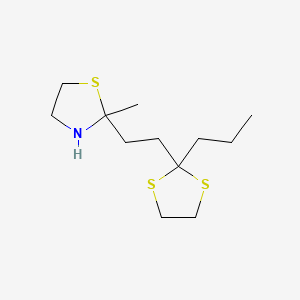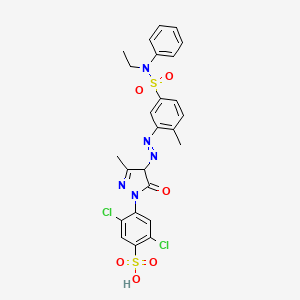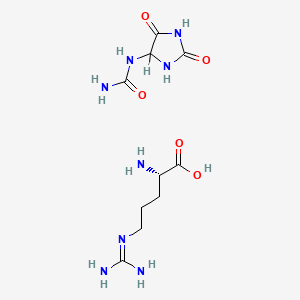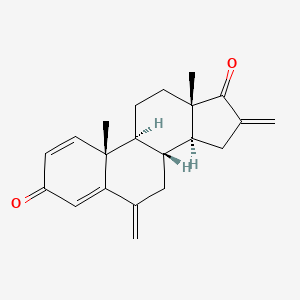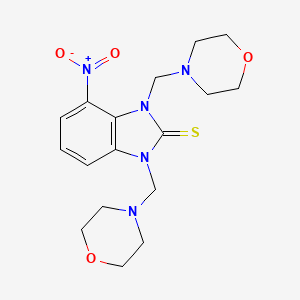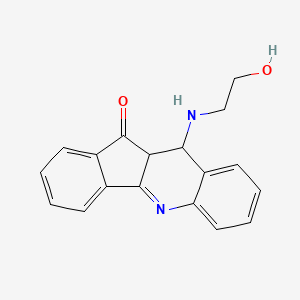
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxyethylamino Group: This step might involve the reaction of the indenoquinoline core with 2-hydroxyethylamine under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Potentially affecting gene expression.
Modulation of Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Aminoquinoline Derivatives: Compounds with amino groups attached to a quinoline core.
Uniqueness
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness might make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88412-00-4 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
10-(2-hydroxyethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-19-16-13-7-3-4-8-14(13)20-17-11-5-1-2-6-12(11)18(22)15(16)17/h1-8,15-16,19,21H,9-10H2 |
InChI Key |
XTNURGLHJVOZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3C(=N2)C4=CC=CC=C4C3=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


